Bienvenue dans la boutique en ligne BenchChem!

Dibucaine-d9 Hydrochloride

LC-MS/MS Bioanalysis Stable Isotope Labeling

Dibucaine-d9 Hydrochloride (CAS 98006-44-1) is a 9-deuterium substituted stable isotope-labeled internal standard engineered for quantitative LC-MS/MS bioanalysis of Dibucaine. Unlike unlabeled or structural analog IS (e.g., lidocaine, procaine), this SIL-IS co-elutes with the target analyte and exhibits near-identical ionization efficiency and extraction recovery, effectively normalizing matrix effects (ion suppression/enhancement) in complex biological matrices. The 9-Da mass shift ensures unambiguous chromatographic resolution. Certified isotopic enrichment (≥98 atom % D) and chemical purity (≥98%) make it the regulatory-compliant choice for pharmacokinetic studies, forensic toxicology, and ANDA/DMF analytical method validation under FDA and EMA guidelines. Not a generic interchangeable item.

Molecular Formula C20H30ClN3O2
Molecular Weight 388.984
CAS No. 98006-44-1
Cat. No. B565063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibucaine-d9 Hydrochloride
CAS98006-44-1
Synonyms2-(Butoxy-d9)-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide Hydrochloride;  2-(Butoxy-d9)-N-(2-diethylaminoethyl)cinchoninamide Hydrochloride;  Benzolin-d9;  Cincaine-d9;  Cincaine-d9 Chloride;  Nupercaine-d9 Hydrochloride;  Percain-d9;  Percaine-d9;  Per
Molecular FormulaC20H30ClN3O2
Molecular Weight388.984
Structural Identifiers
SMILESCCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCCN(CC)CC.Cl
InChIInChI=1S/C20H29N3O2.ClH/c1-4-7-14-25-19-15-17(16-10-8-9-11-18(16)22-19)20(24)21-12-13-23(5-2)6-3;/h8-11,15H,4-7,12-14H2,1-3H3,(H,21,24);1H/i1D3,4D2,7D2,14D2;
InChIKeyIVHBBMHQKZBJEU-DTQVSDOOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibucaine-d9 Hydrochloride (CAS 98006-44-1): Deuterated Analytical Internal Standard for Quantitative Mass Spectrometry


Dibucaine-d9 Hydrochloride (CAS 98006-44-1) is a deuterated quinoline carboxamide derivative and a stable isotope-labeled analog of the amide-type local anesthetic Dibucaine (Cinchocaine) . This compound contains nine deuterium atoms substituted at the butoxy group (1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy), resulting in a molecular formula of C₂₀H₂₁D₉ClN₃O₂ with a molecular weight of approximately 389.0 g/mol [1]. As a stable isotope-labeled internal standard (SIL-IS), Dibucaine-d9 Hydrochloride is specifically designed for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS/MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) applications, where it compensates for matrix effects and instrumental variability .

Why Unlabeled Dibucaine or Structural Analogs Cannot Substitute for Dibucaine-d9 Hydrochloride in Regulated Quantitative Bioanalysis


In quantitative LC-MS/MS bioanalysis, the use of unlabeled Dibucaine or structurally dissimilar internal standards (e.g., other local anesthetics like lidocaine or procaine) introduces significant risk of assay failure due to differential ionization efficiency and chromatographic behavior [1]. Unlike unlabeled analytes, stable isotope-labeled internal standards (SIL-IS) such as Dibucaine-d9 co-elute with the target analyte and exhibit nearly identical extraction recovery and ionization characteristics, effectively normalizing matrix effects that would otherwise produce inaccurate quantification . Structural analogs fail to correct for variable sample preparation losses or ion suppression/enhancement in complex biological matrices (e.g., plasma, serum, tissue homogenates), making deuterated SIL-IS the regulatory expectation for validated bioanalytical methods in drug development and forensic toxicology . Therefore, Dibucaine-d9 Hydrochloride is not a generic interchangeable item but a required analytical tool for achieving the accuracy, precision, and robustness mandated by FDA and EMA bioanalytical method validation guidelines.

Dibucaine-d9 Hydrochloride: Quantitative Differentiation Evidence for Procurement and Analytical Method Selection


Dibucaine-d9 vs. Unlabeled Dibucaine: Structural Validation for LC-MS/MS Internal Standard Use

Dibucaine-d9 Hydrochloride is specifically deuterated at the butoxy group with nine deuterium atoms (1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy), distinguishing it from unlabeled Dibucaine which contains no deuterium substitution at this position . This isotopic modification creates a mass shift of approximately +9 Da (MW 389.0 vs. MW 380.0 for unlabeled dibucaine free base), providing unambiguous differentiation from the endogenous analyte during MS detection while preserving nearly identical physicochemical properties [1].

LC-MS/MS Bioanalysis Stable Isotope Labeling

Dibucaine-d9 in 2H-NMR Spectroscopy: Direct Evidence of Membrane Interaction Studies

In a peer-reviewed study published in the Biophysical Journal, Dibucaine-d9 was employed as a site-specific deuterium probe to investigate the molecular location of Dibucaine within model lipid membranes using 2H-NMR spectroscopy [1]. The 2H-NMR spectra of Dibucaine-d9, deuterated at the butoxy group, were observed in multilamellar dispersions of a lipid mixture composed of phosphatidylcholine, phosphatidylserine, and phosphatidylethanolamine [1].

Membrane Biophysics NMR Spectroscopy Local Anesthetic Mechanism

Dibucaine-d9 as SIL-IS: Comparative Advantage Over Structural Analog Internal Standards

Stable isotope-labeled internal standards (SIL-IS) such as Dibucaine-d9 are considered the first choice for quantitative LC-MS/MS bioanalysis because they co-elute with the analyte and exhibit nearly identical extraction recovery and ionization efficiency, effectively compensating for matrix effects [1]. In contrast, structural analog internal standards (e.g., other local anesthetics used as IS for Dibucaine) may show different recoveries, retention times, and ionization responses, leading to inaccurate quantification [1].

LC-MS/MS Matrix Effects Bioanalytical Method Validation

Dibucaine-d9 Chemical Synthesis: Verified Synthetic Route and Structural Confirmation

The synthesis of Dibucaine-d9 was reported in the peer-reviewed Journal of Labelled Compounds and Radiopharmaceuticals in 1985 [1]. The compound was synthesized via condensation of 2-chloro-N-[diethylamino-ethyl]-4-quinoline carboxamide with the sodium salt of n-butyl-d9 alcohol, providing a well-characterized synthetic route distinct from alternative labeling approaches [1].

Synthetic Chemistry Isotope Labeling Radiopharmaceuticals

Dibucaine-d9 Isotopic Purity Specifications: ≥98 atom % D Enrichment and ≥98% Chemical Purity

Commercial suppliers of Dibucaine-d9 Hydrochloride specify isotopic enrichment at ≥98 atom % D and chemical purity at ≥98%, ensuring suitability as a quantitative internal standard for regulated bioanalysis . The compound is stable for at least three years when stored under recommended conditions (2-8°C, protected from air and light), after which re-analysis for chemical purity is recommended before use .

Analytical Chemistry Quality Control Reference Standards

Validated Application Scenarios for Dibucaine-d9 Hydrochloride in Quantitative Bioanalysis and Biophysical Research


LC-MS/MS Quantification of Dibucaine in Pharmacokinetic and Forensic Toxicology Studies

Dibucaine-d9 Hydrochloride serves as the optimal internal standard for the quantification of Dibucaine in biological matrices (plasma, serum, urine, tissue homogenates) using LC-MS/MS. Its 9-Da mass shift relative to unlabeled Dibucaine enables unambiguous detection and quantification without interference from endogenous compounds . The use of this SIL-IS corrects for matrix effects (ion suppression/enhancement) and variable extraction recovery, which is essential for meeting FDA and EMA bioanalytical method validation requirements for accuracy (±15%) and precision (CV ≤15%) [1]. This application is particularly critical in pharmacokinetic studies of Dibucaine formulations, forensic toxicology casework, and therapeutic drug monitoring .

Site-Specific 2H-NMR Investigation of Drug-Membrane Interactions

Dibucaine-d9 Hydrochloride is uniquely suited for 2H-NMR spectroscopy studies investigating the molecular location and orientation of Dibucaine within lipid bilayer membranes. As demonstrated by Kuroda et al. (1996), the site-specific deuterium labeling at the butoxy group enables the determination of order parameters (SCD) and quadrupole splittings that reveal precise molecular positioning relative to phospholipid acyl chains [2]. This application provides mechanistic insights into local anesthetic action at sodium channel membranes that cannot be obtained using unlabeled compounds or alternative isotopic labeling patterns (e.g., Dibucaine-d1 at the quinoline ring) [2].

Method Development and Validation for Dibucaine-Related Pharmaceutical Analysis

Dibucaine-d9 Hydrochloride is employed in pharmaceutical quality control and method development as a reference standard for validating analytical methods targeting Dibucaine in drug formulations, impurities, and degradation products. The compound's certified isotopic enrichment (≥98 atom % D) and chemical purity (≥98%) make it suitable for use in HPLC-UV, LC-MS, and GC-MS method validation protocols . This includes applications in ANDA and DMF submissions, stability studies, and quality control of Dibucaine-containing pharmaceutical preparations (ointments, suppositories, injectables) .

Comparative Evaluation of Deuterated vs. 13C-Labeled Internal Standards

Dibucaine-d9 Hydrochloride serves as a representative deuterated SIL-IS in comparative studies evaluating the relative performance of deuterium-labeled versus 13C/15N-labeled internal standards. With nine deuterium atoms, this compound approaches the threshold (~10 deuterium atoms) at which deuterated analogs may exhibit observable chromatographic retention time shifts (up to 1.2 min) relative to the unlabeled analyte [1]. This makes Dibucaine-d9 a valuable tool for investigating deuterium isotope effects on LC separation and for developing best practices in SIL-IS selection for quantitative LC-MS/MS bioanalysis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dibucaine-d9 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.